Bilastine-d6 is synthesized from bilastine through various chemical methods that involve the introduction of deuterium. It falls under the classification of selective histamine H1 receptor antagonists, similar to its non-deuterated counterpart. This compound is utilized primarily in scientific research rather than for direct therapeutic applications.
The synthesis of bilastine-d6 involves several key steps:
Industrial production methods mirror these laboratory techniques but are scaled up for larger quantities, often involving bulk deuteration processes.
Bilastine-d6 can undergo various chemical reactions:
These reactions are critical for exploring the compound's derivatives and potential applications in drug development.
Bilastine-d6 acts as a selective histamine H1 receptor antagonist, similar to bilastine. It binds to H1 receptors on mast cells, inhibiting the release of histamine and thereby alleviating symptoms associated with allergic reactions such as nasal congestion and urticaria. The presence of deuterium atoms does not significantly alter this mechanism but enhances stability for analytical purposes.
Bilastine-d6 exhibits properties akin to those of bilastine, including:
These properties facilitate its use in scientific research, particularly in mass spectrometry where it serves as an internal standard.
Bilastine-d6 has several notable applications in scientific research:
Bilastine-d6 (CAS 1215358-58-9) is a deuterium-labeled analog of the selective histamine H1 receptor antagonist bilastine. Its chemical structure (C28H31D6N3O3) incorporates six deuterium atoms at the benzylic α-dimethyl group of the 2-methylpropanoic acid moiety, replacing all hydrogen atoms at this site [1] [5]. This strategic deuteration preserves the molecular geometry and electronic properties of the parent compound while introducing isotopic mass differences critical for analytical discrimination. The molecular weight increases from 463.62 g/mol (unlabeled bilastine) to 469.65 g/mol, a mass shift detectable via mass spectrometry [1] [8].
Deuteration at this non-labile position minimizes isotopic exchange and ensures metabolic stability comparable to the parent molecule. The carbon-deuterium (C-D) bonds exhibit higher bond dissociation energy (~465 kJ/mol) compared to carbon-hydrogen (C-H) bonds (~410 kJ/mol), resulting in a reduced zero-point energy and primary kinetic isotope effects (KIE) during metabolic reactions [2]. For bilastine—which undergoes minimal hepatic metabolism—this deuteration primarily enhances analytical utility rather than altering pharmacokinetics [4] [8].
Physicochemical Properties:Bilastine-d6 shares similar polarity and lipophilicity (logP ≈ 3.8) with unlabeled bilastine, though deuterated analogs may exhibit marginally reduced hydrophobicity [2] [9]. Its pKa remains unaltered (carboxylic acid group ≈ 3.9), ensuring consistent ionization behavior in chromatographic systems [4].
Table 1: Physicochemical Comparison of Bilastine and Bilastine-d6
Property | Bilastine | Bilastine-d6 |
---|---|---|
Molecular formula | C28H37N3O3 | C28H31D6N3O3 |
Molecular weight (g/mol) | 463.62 | 469.65 |
CAS number | 202189-78-4 | 1215358-58-9 |
LogP (experimental) | 3.8 | 3.7–3.9 |
Major fragmentation (m/z) | 464 → 316 | 470 → 322 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: